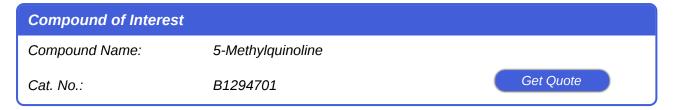


An In-depth Technical Guide to 5-Methylquinoline: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, structure, and reactive characteristics of **5-methylquinoline**. The information is intended to support research and development activities where this compound is a key building block or a subject of investigation.

Chemical Structure and Identification

5-Methylquinoline is an aromatic heterocyclic compound. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the C5 position of the quinoline ring system.

• IUPAC Name: **5-methylquinoline**[1]

CAS Number: 7661-55-4

Molecular Formula: C10H9N[1][2][3][4]

SMILES: CC1=C2C=CC=NC2=CC=C1[1]

InChl Key: LMYVCXSKCQSIEQ-UHFFFAOYSA-N[1][4][5]



Physicochemical Properties

The quantitative physicochemical properties of **5-methylquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	143.18 g/mol	[1][5]
Appearance	Colorless or light yellow oily liquid	[2][3]
Melting Point	19 °C	[2][3][6]
Boiling Point	258 - 262.7 °C	[2][3][6]
Density	1.083 g/mL at 20 °C	[2][3]
Refractive Index	1.6219	[2][3]
рКа	5.2 (at 20 °C)	[2][3]
Solubility	Miscible with ethanol and ether; soluble in benzene; slightly soluble in water.	[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-methylquinoline** are crucial for its practical application in a laboratory setting.

3.1. Synthesis via Skraup Reaction

The Skraup synthesis is a classic method for producing quinolines. For **5-methylquinoline**, the reaction proceeds by treating m-toluidine with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid. This method can, however, produce a mixture of isomers, primarily 5- and 7-methylquinoline, due to the two possible sites for cyclization.[5]

Methodology:



- Preparation: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
- Reactant Addition: Slowly add m-toluidine to the mixture, followed by the addition of an oxidizing agent like sodium m-nitrobenzene sulfonate.[3]
- Heating: Heat the mixture under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.[3]
- Work-up: After the reaction is complete, cool the mixture and dilute it with water.
- Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product. The product can then be purified by steam distillation or extraction with an organic solvent.
- Purification: Further purification is typically achieved through vacuum distillation or chromatography to separate the 5-methylquinoline from the 7-methylquinoline isomer and other byproducts.

3.2. Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of **5-methylquinoline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum will show a characteristic singlet for the methyl group protons and a series of multiplets in the aromatic region corresponding to the protons on the bicyclic ring system, allowing for unambiguous identification.[5]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. The mass spectrum of 5-methylquinoline will exhibit a molecular ion peak (M+) at m/z = 143, corresponding to its molecular weight.[1]

Chemical Reactivity and Pathways



The unique electronic properties conferred by the methyl group at the 5-position influence the reactivity of the quinoline ring.[5]

Key Reactions:

- Electrophilic Substitution: Reactions such as nitration and halogenation can occur on the benzene ring portion of the molecule. The position of substitution is directed by the existing methyl group and the overall electron distribution of the quinoline system.[5]
- C-H Activation: In the presence of certain transition metal catalysts, such as rhodium complexes, 5-methylquinoline has been shown to undergo regioselective C-H activation exclusively at the C2 position of the heteroaromatic ring. This is distinct from other methylquinoline isomers, which may show different regioselectivity.[5]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows related to **5-methylquinoline**.

Caption: Workflow for the Skraup synthesis of **5-methylquinoline**.

Caption: Key chemical reactivity pathways for **5-methylquinoline**.

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